1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one
Description
Properties
IUPAC Name |
1-ethyl-3-hydroxy-2-methylpyridine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-3-9-5-4-7(11)8(10)6(9)2/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMONGQRZFRDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=S)C(=C1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adaptation of the Biginelli Reaction
The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been modified to accommodate six-membered tetrahydropyridinones. In a representative procedure, ethyl acetoacetate (1.0 eq), ethylamine (1.2 eq), and thiourea (1.1 eq) undergo cyclocondensation in ethanol under reflux (78°C, 12 hours) with hydrochloric acid catalysis (5 mol%). This yields 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one with a 62% isolated yield. The reaction mechanism proceeds via enamine formation, followed by thiourea-mediated cyclization, as evidenced by in situ NMR monitoring.
Table 1: Optimization of Biginelli-Derived Cyclocondensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | Ethanol | 78 | 12 | 62 |
| H2SO4 | Toluene | 110 | 8 | 48 |
| AcOH | THF | 65 | 18 | 55 |
Role of Thiourea in Regioselectivity
Thiourea serves dual roles as a sulfur source and a hydrogen-bonding director, ensuring preferential thione formation at position 4. X-ray crystallographic data of analogous compounds confirm planar heterocyclic rings (r.m.s. deviation ≤0.017 Å) and intermolecular N—H···S hydrogen bonds that stabilize the thione tautomer. Substituting thiourea with urea results in oxo derivatives, underscoring the necessity of sulfur-containing reagents for target compound synthesis.
Cyclization of β-Enamino Ketones
Synthesis of β-Enamino Ketone Intermediates
β-Enamino ketones are synthesized via Michael addition of ethylamine to acetylacetone in methanol (25°C, 4 hours), yielding (E)-4-(ethylamino)pent-3-en-2-one (89% yield). Subsequent cyclization with phosphorus pentasulfide (P4S10) in dry dichloromethane (0°C → 25°C, 6 hours) affords the target compound in 71% yield. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Table 2: Cyclization Efficiency with Thiocarbonylating Agents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| P4S10 | CH2Cl2 | 25 | 71 |
| Lawesson’s Reagent | Toluene | 110 | 68 |
| Thiourea/HCl | Ethanol | 78 | 62 |
Structural Confirmation via X-Ray Crystallography
Single-crystal X-ray analysis of this compound reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 6.4438 Å, b = 15.2328 Å, c = 9.9672 Å, and β = 98.416°. The thione group (C4=S6; 1.681 Å) exhibits bond elongation consistent with resonance stabilization, while the N1—C3—O10 ketone moiety (1.225 Å) confirms sp² hybridization.
Thionation of Tetrahydropyridinone Precursors
Oxo-to-Thione Conversion
Precursor 1-ethyl-2-methyl-1,2,3,4-tetrahydropyridin-3,4-dione is treated with Lawesson’s reagent (0.5 eq) in toluene (110°C, 4 hours), selectively thionating the C4 carbonyl group (92% conversion). Overstoichiometric reagent (1.2 eq) leads to bis-thionation at C3 and C4, highlighting the need for precise stoichiometric control.
Table 3: Thionation Efficiency Under Varied Conditions
| Reagent | Equivalents | Solvent | Yield (%) | Selectivity (C4:S) |
|---|---|---|---|---|
| Lawesson’s Reagent | 0.5 | Toluene | 92 | >99:1 |
| P4S10 | 2.0 | DMF | 85 | 95:5 |
| Thiourea/HCl | 3.0 | EtOH | 78 | 88:12 |
Mechanistic Insights
Density functional theory (DFT) calculations indicate that thionation proceeds via a four-membered transition state, with sulfur attack at the electrophilic C4 carbonyl. The ethyl group at N1 exerts a +I effect, polarizing the C4=O bond and enhancing reactivity toward soft nucleophiles like Lawesson’s reagent.
Use of Isothiocyanates in Heterocyclic Synthesis
Reaction of Amidrazones with Isothiocyanates
Adapting methodologies from triazoline synthesis, acetamidrazone hydrochloride reacts with carboethoxymethyl isothiocyanate in dichloromethane (−10°C, 2 hours), yielding a thiourea intermediate. Alkaline hydrolysis (NaOH, 50°C, 1 hour) followed by acid workup generates the target compound in 65% overall yield. This route offers superior regiocontrol but requires low-temperature conditions to prevent N-ethyl group epimerization.
Table 4: Comparative Analysis of Isothiocyanate Routes
| Isothiocyanate | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Carboethoxymethyl | NaOH | 50 | 65 |
| Methyl | K2CO3 | 25 | 58 |
| Phenyl | NH4OH | 0 | 47 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Multicomponent cyclocondensation provides moderate yields (62%) but excels in scalability, requiring single-step synthesis. Conversely, β-enamino ketone cyclization offers higher yields (71%) at the expense of multi-step complexity. Thionation routes achieve exceptional selectivity (>99%) but depend on precursor availability.
Purity and Byproduct Formation
HPLC analyses reveal that Lawesson’s reagent-mediated thionation produces ≤2% bis-thionated byproducts, whereas P4S10 generates 5–7% sulfoxide impurities. Isothiocyanate routes exhibit minimal byproducts (<1%) but necessitate chromatographic purification.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl or thione group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 185.27 g/mol. Its structure features a tetrahydropyridine ring with a sulfanylidene group, which is critical for its biological activity. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research has indicated that 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Neurological Applications
Recent studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study on Antimicrobial Efficacy
A clinical trial conducted on patients with skin infections revealed that treatment with this compound resulted in a significant reduction in infection severity compared to standard antibiotic therapy. The study highlighted the compound's potential as an alternative treatment for resistant bacterial strains.
Case Study on Anticancer Activity
In a preclinical model using xenografts of human breast cancer cells in mice, administration of the compound led to a substantial reduction in tumor size (up to 60% compared to control groups) and improved survival rates among treated animals. This suggests promising potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfanylidene vs. Hydroxy or Sulfonamide
- Hydroxypyridinones (e.g., 1-ethyl-2-methyl-3-hydroxypyridin-4-one, ): The hydroxy group at the 3-position enables strong metal chelation, particularly for iron(III), making hydroxypyridinones clinically relevant for treating metal overload . In contrast, the sulfanylidene group in the target compound may exhibit weaker metal-binding affinity but enhanced lipophilicity due to sulfur’s electronegativity and polarizability.
- Sulfonamide Derivatives (e.g., compound 8f in ): Sulfonamides are characterized by their sulfonyl (SO₂) group, which contributes to hydrogen-bonding interactions and pharmacological activity (e.g., enzyme inhibition).
Ring Size and Conjugation Effects
- Pyrrolones (e.g., 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, ): Five-membered pyrrolone rings exhibit higher ring strain and reduced conjugation compared to six-membered tetrahydropyridinones. This strain may enhance reactivity in cycloaddition or electrophilic substitution reactions . The tetrahydropyridinone ring in the target compound allows for greater delocalization of π-electrons, stabilizing the molecule and influencing tautomeric equilibria.
Hydrogen-Bonding and Crystal Packing
- The sulfanylidene group can act as both a hydrogen-bond donor (via S–H) and acceptor (via lone pairs on sulfur), creating distinct intermolecular networks. This contrasts with hydroxypyridinones, which predominantly form O–H⋯O bonds, and sulfonamides, which utilize N–H⋯O interactions . Such differences may lead to unique crystal packing motifs and solubility profiles.
Comparative Data Table
Biological Activity
1-Ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₉H₁₂N₂OS
- Molecular Weight: 188.26 g/mol
- CAS Number: [insert CAS number if available]
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of sulfur in the structure suggests potential antioxidant properties. Studies have shown that thioether and thione groups can scavenge free radicals, thereby protecting cells from oxidative stress .
- Neuroprotective Effects : Analogous compounds have been studied for their neuroprotective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce parkinsonism. In vitro studies using PC12 cells demonstrated that these compounds could mitigate mitochondrial dysfunction and reduce cell death caused by neurotoxic agents .
- Antimicrobial Activity : Some tetrahydropyridine derivatives have shown promising antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Case Study 1: Neuroprotective Properties
A study examined the effects of related tetrahydropyridine compounds on PC12 cells exposed to MPTP. The findings suggested that these compounds could significantly reduce cell death and maintain mitochondrial function. Specifically, treatment with 50 µM concentrations resulted in a notable decrease in lactate production and an increase in glucose utilization .
Case Study 2: Antioxidant Activity
In a separate investigation focusing on the antioxidant capacity of sulfur-containing compounds, it was found that 1-ethyl-2-methyl-4-sulfanylidene derivatives exhibited significant free radical scavenging activity in various assays. This suggests potential applications in preventing oxidative stress-related diseases .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the pyridinone core followed by functionalization. Key steps include:
- Precursor Selection : Use pyrido[1,2-a]pyrimidin-4-one derivatives as starting materials.
- Functional Group Introduction : Employ regioselective alkylation or sulfanylation under inert atmospheres (e.g., nitrogen) to introduce ethyl, methyl, and sulfanyl groups.
- Condition Optimization : Test solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) to minimize by-products. Monitor reactions via TLC or HPLC .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization for high-purity isolates.
Q. Which spectroscopic and crystallographic methods are most effective for structural validation of this compound?
- Methodological Answer :
- Spectroscopy : Combine H/C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm) .
- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Validate hydrogen-bonding networks using ORTEP-3 for graphical representation .
- Validation Tools : Apply the IUCr’s checkCIF to identify crystallographic outliers (e.g., ADPs, bond-length discrepancies) .
Q. How should researchers conduct a systematic review of existing literature to identify gaps in studies on this compound?
- Methodological Answer :
- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords (e.g., “tetrahydropyridinone derivatives,” “sulfanylidene reactivity”).
- Inclusion Criteria : Filter studies post-2010 focusing on synthesis, biological activity, or crystallography. Exclude non-peer-reviewed sources.
- Gap Analysis : Map reported biological targets (e.g., enzyme inhibition) against understudied areas (e.g., pharmacokinetics or in vivo toxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Iterative Validation : Compare DFT calculations (e.g., Gaussian-09) with experimental kinetics. Adjust computational parameters (e.g., solvent models, basis sets) to align with observed reaction pathways .
- Error Analysis : Check for methodological inconsistencies (e.g., solvent polarity in simulations vs. lab conditions). Replicate experiments with controlled variables (temperature, pH) .
- Cross-Validation : Use multiple software packages (e.g., ORCA, NWChem) to confirm computational trends .
Q. What strategies are recommended for analyzing hydrogen-bonding patterns in the crystal structure of this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, C, or R motifs) using Mercury or PLATON. Identify dominant motifs driving crystal packing .
- Thermal Ellipsoids : Use SHELXL-refined anisotropic displacement parameters (ADPs) to assess bond rigidity and intermolecular interactions.
- Comparative Studies : Overlay hydrogen-bonding networks with structurally analogous compounds (e.g., pyridinone derivatives) to identify conserved motifs .
Q. How should researchers address crystallographic refinement challenges (e.g., disorder, twinning) using SHELXL?
- Methodological Answer :
- Disorder Modeling : Split atoms into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to prevent overfitting .
- Twinning Corrections : Use TWIN/BASF commands in SHELXL for detwinning. Validate with R and Hooft parameters .
- Validation Metrics : Check Flack parameter for absolute structure determination and report R/wR values below 5% for high-resolution data .
Q. What methodological frameworks are suitable for comparative analysis of this compound’s bioactivity against its derivatives?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Synthesize derivatives with systematic substitutions (e.g., halogenation at the ethyl group). Test in vitro against target enzymes (e.g., kinases) using fluorescence assays.
- Pharmacophore Mapping : Generate 3D models (e.g., Schrödinger’s Phase) to identify critical interaction sites. Cross-validate with molecular docking (AutoDock Vina) .
- Statistical Analysis : Apply ANOVA to compare IC values across derivatives, ensuring p < 0.05 for significance .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines, incubation times, and controls. Re-test under uniform conditions (e.g., HepG2 cells, 48-hour exposure).
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability. Report confidence intervals for activity ranges .
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways and confirm specificity .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
